ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Description

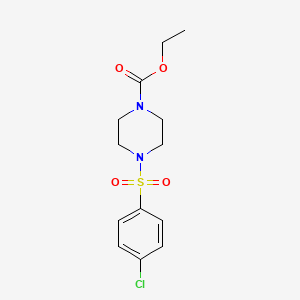

Ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a 4-chlorobenzenesulfonyl substituent and an ethyl carboxylate group. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the development of protease inhibitors, receptor modulators, and antimicrobial agents.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTBMOKCKFTCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193123 | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16017-52-0 | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while ester hydrolysis produces the corresponding carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate is characterized by its sulfonamide structure, which plays a crucial role in its biological activity. The molecular formula is , and it features a piperazine ring, which is known for its versatility in drug design.

Cancer Treatment

One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structures can act as inhibitors of specific protein interactions involved in tumor growth. For instance, derivatives of piperazine have been explored for their ability to inhibit the S100A2-p53 interaction, which is significant in cancer progression .

Case Study:

A study demonstrated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. Libraries of compounds were synthesized based on this scaffold, leading to significant growth inhibition in pancreatic cancer cells, indicating the potential of this compound class for further development .

Neurological Disorders

Research has also indicated potential applications in treating neurological disorders. Compounds derived from piperazine are being investigated for their effects on neurotransmitter systems, which could be beneficial in conditions like anxiety and depression. The modulation of fatty acid amide hydrolase (FAAH) by piperazine derivatives has shown promise in preclinical studies targeting pain relief and mood disorders .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The sulfonamide moiety is known to enhance binding affinity to target proteins, potentially leading to apoptosis in cancer cells through mechanisms such as procaspase-3 activation .

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

ETHYL 4-[(4-CHLOROPHENYL)SULFONYL]-1-(4-METHYLBENZYL)-4-PIPERIDINECARBOXYLATE (CAS 866150-05-2)

- Molecular Formula: C22H26ClNO4S

- Key Differences :

- Replaces the piperazine ring with a piperidine core.

- Features a 4-methylbenzyl substitution at the 1-position, introducing steric bulk that may hinder target binding compared to the piperazine derivative.

- Applications : Likely used in receptor modulation due to the sulfonyl group’s interaction with hydrophobic binding pockets .

ETHYL 1-(4-CHLOROBENZYL)-4-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE (CAS 860649-14-5)

- Molecular Formula: C21H24ClNO4S

- Key Differences :

- Contains a phenylsulfonyl group instead of 4-chlorobenzenesulfonyl, reducing electron-withdrawing effects.

- Substituted with a 4-chlorobenzyl group, which may alter pharmacokinetics (e.g., increased lipophilicity).

- Synthetic Utility : Serves as a precursor for further functionalization in drug discovery .

Piperazine-Based Analogues

Ethyl 4-(2-Amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

- Key Features: Replaces the sulfonyl group with a 2-amino-6-chloropyrimidine substituent.

- Applications: Potential use in antimetabolite therapies .

ETHYL 4-(2-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)-6-OXO-3,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDO)BENZOATE

- Molecular Formula : C25H29N5O5

- Key Differences :

- Incorporates a methoxyphenyl-piperazine moiety and a tetrahydropyrimidine ring.

- The extended conjugated system may improve CNS penetration, suggesting applications in neurological disorders.

- Physicochemical Properties : Higher molecular weight (479.53 g/mol) and logP compared to the target compound, affecting bioavailability .

Substituted Aromatic Derivatives

2-(4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINO)ETHYL 4-FLUOROBENZENECARBOXYLATE

4-(6-[5-(4-FLUORO-PHENYL)-PYRIDIN-3-YL]-2-METHYL-PYRIMIDIN-4-YL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER

- Structural Highlights :

- Combines fluorophenyl, pyridinyl, and methylpyrimidine groups.

- Fluorine atoms enhance binding to aromatic residues in target proteins (e.g., kinase ATP pockets).

- Synthetic Pathways : Likely synthesized via Suzuki-Miyaura coupling, as suggested by analogous methods .

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate | Piperazine | 4-Chlorobenzenesulfonyl, ethyl carboxylate | ~435* | Enzyme inhibition, antimicrobial |

| ETHYL 4-[(4-CHLOROPHENYL)SULFONYL]-1-(4-METHYLBENZYL)-4-PIPERIDINECARBOXYLATE | Piperidine | 4-Methylbenzyl, 4-chlorobenzenesulfonyl | 435.96 | Receptor modulation |

| Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | Piperazine | 2-Amino-6-chloropyrimidine | ~368* | Antimetabolite therapies |

| 2-(4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINO)ETHYL 4-FLUOROBENZENECARBOXYLATE | Piperazine | Trifluoromethylpyridinyl, fluorobenzoate | ~478* | CYP450 inhibition |

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions between piperazine/piperidine derivatives and sulfonyl halides or heterocyclic chlorides, often using DCM/EtOH solvents and triethylamine as a base .

- Biological Activity : Sulfonyl-containing piperazines exhibit broad-spectrum activity; the 4-chloro substituent specifically enhances binding to hydrophobic pockets in bacterial efflux pumps .

- Challenges : Piperidine analogs (e.g., CAS 866150-05-2) show reduced solubility compared to piperazine derivatives, necessitating formulation optimizations .

Biological Activity

Ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring substituted with a chlorobenzenesulfonyl group and an ethyl carboxylate moiety. The synthesis typically involves a multi-step reaction process, including the interaction of piperazine derivatives with sulfonyl chlorides under basic conditions, leading to the formation of sulfonamide derivatives.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown effectiveness against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells. The cytotoxicity is attributed to its ability to inhibit cell growth and induce apoptosis in tumor cells .

- Mechanism of Action : Piperazine derivatives are known to interfere with microtubule synthesis and cell cycle progression, which are critical for tumor growth and metastasis. Additionally, they may inhibit angiogenesis, thereby limiting tumor vascularization .

Other Pharmacological Activities

Beyond anticancer effects, this compound has been investigated for other biological activities:

- Dopamine Receptor Antagonism : Some studies suggest that piperazine derivatives can act as selective antagonists for dopamine receptors, which may have implications in treating neurological disorders .

- Enzyme Inhibition : The compound has also been noted for its potential to inhibit enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases, which are involved in various physiological processes including inflammation and tumor progression .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | 15 | Induction of apoptosis |

| HEPG2 | 12 | Inhibition of microtubule synthesis |

| MCF7 | 10 | Cell cycle arrest |

| HCT-116 | 8 | Inhibition of angiogenesis |

| MFE-296 | 14 | Direct cytotoxicity |

Data derived from various studies on piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting piperazine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Ethyl chloroformate is then introduced to carbamate the piperazine nitrogen. Key parameters include pH control (to avoid side reactions), stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine), and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring and sulfonyl group. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-MS), while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (C=O at ~1700 cm⁻¹, S=O at ~1350/1150 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for purity loss and LC-MS to identify decomposition products (e.g., hydrolysis of the ethyl ester or sulfonamide bond). Store in desiccated, amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel biochemical or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like nucleophilic sites on the piperazine ring. Molecular dynamics (MD) simulations assess binding affinities in enzyme pockets (e.g., carbonic anhydrase). AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction parameters by simulating temperature/pressure effects on sulfonylation kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish direct activity from off-target effects. Validate findings using CRISPR-edited cell lines to isolate target pathways. Cross-reference with structural analogs (e.g., PubChem data) to identify substituents influencing potency .

Q. What experimental designs are suitable for investigating the compound’s role in multi-step organic syntheses?

- Methodological Answer : Use factorial design (e.g., 2³ design) to evaluate variables like solvent polarity, catalyst loading, and reaction time. Response Surface Methodology (RSM) models nonlinear interactions. For example, optimize Suzuki-Miyaura coupling by varying palladium catalyst (0.5–2 mol%), ligand (XPhos), and base (K₂CO₃ vs. Cs₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.